Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride
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Overview
Description
Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride is a complex organophosphorus compound. This compound is notable for its unique structure, which includes multiple phosphorus-fluorine and phosphorus-iodine bonds. These bonds contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride involves multiple steps. One common approach is the monophosphanylation of difluorostannane with silicon tetrahydride, followed by further phosphanylation to introduce additional phosphorus groups . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Halogen atoms (fluorine and iodine) can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various phosphine derivatives, phosphine oxides, and substituted phosphines. These products have diverse applications in organic synthesis and materials science .
Scientific Research Applications
Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique properties.
Mechanism of Action
The mechanism of action of diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride involves its ability to form stable complexes with various metal ions and organic molecules. The phosphorus-fluorine and phosphorus-iodine bonds play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations. The compound’s molecular targets include metal centers in coordination complexes and reactive sites in organic molecules .
Comparison with Similar Compounds
Similar Compounds
Fluoro(phosphanyl)stannanes: These compounds share similar phosphorus-fluorine bonds and exhibit comparable reactivity.
Diphosphanyl-stannanes: These compounds have multiple phosphorus-phosphorus bonds and are used in similar applications.
Uniqueness
Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride is unique due to its combination of phosphorus-fluorine and phosphorus-iodine bonds, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
F3H11I3P11Y |
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Molecular Weight |
878.414 g/mol |
IUPAC Name |
diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride |
InChI |
InChI=1S/F2H7I2P9.FH.H3IP2.Y/c1-11(8-6-3)9-12(2)10-13(4)7-5;;1-3-2;/h6-10H,5H2;1H;3H,2H2; |
InChI Key |
WTDFLPLNTABKKX-UHFFFAOYSA-N |
Canonical SMILES |
F.FP(PPI)PP(F)PP(PP)I.PPI.[Y] |
Origin of Product |
United States |
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